molecular formula C7H8Cl2N2O2 B13674189 Methyl 3-amino-6-chloropicolinate hydrochloride

Methyl 3-amino-6-chloropicolinate hydrochloride

Cat. No.: B13674189
M. Wt: 223.05 g/mol
InChI Key: USVVATUZSLWGPI-UHFFFAOYSA-N
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Description

Methyl 3-amino-6-chloropicolinate hydrochloride is a chemical compound with the molecular formula C7H8Cl2N2O2. It is a derivative of picolinic acid and is characterized by the presence of an amino group at the 3-position and a chlorine atom at the 6-position on the pyridine ring. This compound is often used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-6-chloropicolinate hydrochloride typically involves the chlorination of methyl picolinate followed by amination. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the amination step may involve the use of ammonia or an amine derivative under controlled temperature and pressure conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-6-chloropicolinate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted picolinates .

Scientific Research Applications

Methyl 3-amino-6-chloropicolinate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-amino-6-chloropicolinate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and chlorine groups on the pyridine ring play a crucial role in its reactivity and binding affinity. The compound may act by inhibiting specific enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-amino-6-chloropicolinate
  • Methyl picolinate
  • 3-Amino-6-chloropicolinic acid

Uniqueness

Methyl 3-amino-6-chloropicolinate hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced reactivity or selectivity in certain reactions, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C7H8Cl2N2O2

Molecular Weight

223.05 g/mol

IUPAC Name

methyl 3-amino-6-chloropyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H7ClN2O2.ClH/c1-12-7(11)6-4(9)2-3-5(8)10-6;/h2-3H,9H2,1H3;1H

InChI Key

USVVATUZSLWGPI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC(=N1)Cl)N.Cl

Origin of Product

United States

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